molecular formula C13H10FN3O2 B11633529 N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11633529
M. Wt: 259.24 g/mol
InChI Key: QSFZZHPOFXKGIN-UHFFFAOYSA-N
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Description

N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide is a chemical compound with the molecular formula C13H10FN3O2 It is known for its unique structure, which includes a pyridine ring substituted with a fluorophenyl group and a carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide typically involves the reaction of 2-fluorobenzoic acid with pyridine-4-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage between the fluorophenyl group and the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific substituents with new functional groups.

Scientific Research Applications

N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-chlorophenyl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-methylphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Uniqueness

N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FN3O2

Molecular Weight

259.24 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-fluorobenzoate

InChI

InChI=1S/C13H10FN3O2/c14-11-4-2-1-3-10(11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17)

InChI Key

QSFZZHPOFXKGIN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=NC=C2)N)F

Origin of Product

United States

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